1-[(Oxolan-2-yl)methyl]pyrrolidine-3-carboxylic acid
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Overview
Description
1-((Tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring and a tetrahydrofuran moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the tetrahydrofuran moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-((Tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, lithium diisopropylamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-((Tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but distinct chemical properties.
Prolinol: A pyrrolidine derivative with unique stereochemistry and biological profile.
Uniqueness: 1-((Tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxylic acid is unique due to its combination of the pyrrolidine ring and tetrahydrofuran moiety, which provides a distinct three-dimensional structure and potential for diverse biological activities .
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c12-10(13)8-3-4-11(6-8)7-9-2-1-5-14-9/h8-9H,1-7H2,(H,12,13) |
InChI Key |
NJJPTYRVHYLEFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2CCC(C2)C(=O)O |
Origin of Product |
United States |
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